Lansoprazole is a substituted benzimidazole belonging to a class of drugs known as proton pump inhibitors (PPIs). [] PPIs are characterized by their ability to potently inhibit gastric acid secretion. [] Lansoprazole acts by irreversibly binding to the proton pump, H+,K+-ATPase, located on the parietal cells of the stomach, thereby blocking the final step in acid production. [] This mechanism of action makes Lansoprazole a valuable tool in scientific research, particularly in studies related to gastric acid secretion, gastroprotection, and the role of gastric pH in various physiological and pathological processes.
Lansoprazole is classified as a substituted benzimidazole derivative. Its chemical formula is C16H14F3N3O2S, and it is often marketed under various brand names, including Prevacid. The drug was first approved for use in the United States in 1995 and has since become a staple in the treatment of acid-related disorders.
The synthesis of Lansoprazole typically involves several key steps, starting from 2-mercaptobenzimidazole. One common method includes the oxidation of a precursor compound, specifically 2-[[(3-methyl-4-(2,2,2-trifluoroethoxy)pyridinyl]methyl]thio]-1H-benzimidazole, using m-chloroperoxybenzoic acid as an oxidizing agent. This process can yield Lansoprazole with high purity and minimal impurities.
Lansoprazole features a complex molecular structure characterized by a benzimidazole core linked to a pyridine ring and a trifluoroethoxy group. The structural representation can be depicted as follows:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to elucidate its structure, confirming the presence of specific protons associated with different functional groups .
Lansoprazole undergoes various chemical reactions that are critical for its stability and efficacy:
Lansoprazole exerts its therapeutic effects by selectively inhibiting the H+/K+ ATPase enzyme system at the secretory surface of the gastric parietal cells. This inhibition leads to:
The mechanism involves binding to the proton pump irreversibly, providing prolonged acid suppression .
Lansoprazole's primary applications are in treating gastrointestinal disorders characterized by excessive acid production. Its scientific uses extend beyond clinical applications:
Lansoprazole specifically inhibits gastric H⁺/K⁺-ATPase, a P-type ion pump expressed in parietal cells. This enzyme consists of α (catalytic) and β (structural) subunits, forming an αβ heterodimer. The α-subunit (1,033–1,034 amino acids) contains the ion-binding domain within transmembrane segments TM4, TM5, TM6, and TM8, while the β-subunit (291 amino acids) facilitates enzyme maturation and membrane trafficking via N-linked glycosylation [2] [4] [5]. Unlike the ubiquitous Na⁺/K⁺-ATPase, H⁺/K⁺-ATPase isoforms are predominantly gastric-specific, though low expression occurs in renal and colonic tissues [7]. Lansoprazole’s selectivity arises from its reliance on the highly acidic canalicular lumen of parietal cells for activation, a microenvironment absent in non-gastric isoforms [4] [5].
Table 1: Key Structural Features of Gastric H⁺/K⁺-ATPase
Subunit | Length (aa) | Functional Domains | Role in Inhibition |
---|---|---|---|
α | 1,033–1,034 | TM4-TM8 (ion binding), Cytosolic ATPase domains | Covalent binding site for activated PPIs |
β | 291 | N-linked glycosylation sites, Single transmembrane segment | Enzyme stability and apical membrane sorting |
Activated lansoprazole forms disulfide bonds with luminally accessible cysteine residues of H⁺/K⁺-ATPase. Specifically, it targets Cys813 in the TM5-TM6 loop and Cys321 in the TM3-TM4 loop [4] [5] [8]. Upon acidification in the parietal cell canaliculus (pH < 4.0), lansoprazole undergoes protonation and rearranges into tetracyclic sulfenamide. This reactive species binds covalently to Cys813, irreversibly blocking K⁺ access to the ion-binding pocket [4] [5]. Molecular dynamics simulations confirm that Cys813 modification induces conformational rigidity in the TM5-TM6 loop, stabilizing the E2P (phosphorylated) state and preventing transition to the H⁺-transporting E1 state [1] [5]. Unlike pantoprazole (which additionally binds Cys822), lansoprazole’s primary interaction with Cys813 accounts for >90% of its inhibitory effect [5].
Table 2: Cysteine Binding Specificity of Benzimidazole PPIs
PPI | Primary Target | Secondary Target | Binding Energy (kcal/mol) |
---|---|---|---|
Lansoprazole | Cys813 | Cys321 | –7.2 |
Omeprazole | Cys813 | Cys892 | –6.8 |
Pantoprazole | Cys813 | Cys822 | –7.5 |
Rabeprazole | Cys813 | None | –6.5 |
Activation requires sequential protonation in acidic compartments:
This pH dependency ensures site-specific action, though it also limits efficacy in weakly acidic or neutral pH environments (e.g., Helicobacter pylori-infected mucosa) [7]. Notably, lansoprazole’s pKa profile favors faster activation than omeprazole but slower than rabeprazole, balancing potency and stability [5] [6].
Lansoprazole exhibits intermediate kinetics among PPIs:
Table 3: Pharmacokinetic and Pharmacodynamic Comparison of PPIs
Parameter | Lansoprazole | Omeprazole | Pantoprazole | Rabeprazole |
---|---|---|---|---|
pKa (Pyridine) | 4.0 | 4.2 | 4.3 | 4.9 |
Activation pH | <4.0 | <4.0 | <3.0 | <5.0 |
IC₅₀ (μM) | 6.0 | 10.0 | 8.0 | 3.0 |
Recovery Half-life (h) | 12–24 | 24–48 | 24–48 | 4–6 |
Compound Names Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7